3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound with a molecular formula of C19H22N6O2 and a molecular weight of 366.426 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a triazine ring, and a diethylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-(diethylamino)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of aqueous methylamine as a reagent . The reaction conditions often include refluxing the mixture in ethanol for a specific duration to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the benzylidene moiety.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The diethylamino group and the benzylidene moiety play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include:
4-(diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
5-[4-(diethylamino)benzylidene]rhodanine: Another compound with a similar benzylidene moiety.
2-[4-(diethylamino)benzylidene]malononitrile: Shares the diethylamino and benzylidene groups.
The uniqueness of 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one lies in its combination of a pyrazole ring, a triazine ring, and the specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
307505-14-2 |
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Molecular Formula |
C19H22N6O2 |
Molecular Weight |
366.4g/mol |
IUPAC Name |
3-[(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H22N6O2/c1-5-24(6-2)15-9-7-14(8-10-15)11-16-12(3)23-25(18(16)27)19-20-17(26)13(4)21-22-19/h7-11H,5-6H2,1-4H3,(H,20,22,26)/b16-11- |
InChI Key |
DPBQSCCTZVVUPC-WJDWOHSUSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=NC(=O)C(=NN3)C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NN=C(C(=O)N3)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=O)C(=NN3)C)C |
Origin of Product |
United States |
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